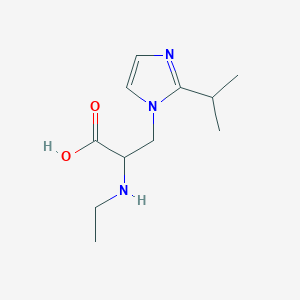
2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid is a compound that features both an imidazole ring and an ethylamino group. This unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid typically involves the reaction of 2-isopropyl-1H-imidazole with ethylamine and a suitable propanoic acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the ethylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid: Similar structure but lacks the ethylamino group.
3-(2-Isopropyl-1H-imidazol-1-yl)propanoic acid: Similar but with a different substitution pattern on the propanoic acid.
Uniqueness
The presence of both the ethylamino group and the imidazole ring in 2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Activité Biologique
2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes an ethylamino group and an imidazole moiety. Its molecular formula is C10H16N4O2 with a molecular weight of approximately 224.26 g/mol. The presence of both the ethylamino and imidazole groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Neuroprotective Effects : The compound has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's. It is posited to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications to the imidazole ring can enhance its antitumor potency .
- Modulation of Neurotransmitter Systems : The ethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Table 1: Biological Activity Summary
Case Study 1: Neuroprotective Properties
A study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results demonstrated a significant reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls.
Case Study 2: Antitumor Efficacy
Another investigation assessed the antitumor activity of the compound against human glioblastoma cells. The findings revealed that it induced apoptosis in a dose-dependent manner, with an IC50 value indicating significant cytotoxicity at low concentrations.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent for neurodegenerative disorders and cancer treatment. Its dual action on neuroprotection and tumor suppression presents exciting avenues for further research.
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2-(ethylamino)-3-(2-propan-2-ylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-4-12-9(11(15)16)7-14-6-5-13-10(14)8(2)3/h5-6,8-9,12H,4,7H2,1-3H3,(H,15,16) |
Clé InChI |
JZUPDONAAPDKHS-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CN1C=CN=C1C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















